molecular formula C11H8Cl2N2O B1648039 2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine CAS No. 479685-04-6

2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine

Katalognummer: B1648039
CAS-Nummer: 479685-04-6
Molekulargewicht: 255.1 g/mol
InChI-Schlüssel: UOCCVVGLNZWUSU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine is a chemical compound with the molecular formula C11H8Cl2N2O It is a pyrazine derivative that features a chloro-substituted phenyl group attached via a methoxy linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine typically involves the reaction of 2-chloropyrazine with 3-chlorobenzyl alcohol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of the alcohol is replaced by the pyrazine ring. Common bases used in this reaction include potassium carbonate or sodium hydride, and the reaction is often carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the chloro groups or to convert the pyrazine ring into a more saturated structure.

    Substitution: The chloro groups in the compound can be substituted with other nucleophiles, such as amines or thiols, to create derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine N-oxides, while substitution reactions can produce a variety of functionalized pyrazine derivatives.

Wissenschaftliche Forschungsanwendungen

Antiviral Applications

Recent studies have highlighted the potential of pyrazine derivatives, including 2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine, in the development of antiviral agents. Pyrazines have shown efficacy against various viral enzymes, making them promising candidates for treating viral infections.

  • Mechanism of Action : Pyrazine derivatives are known to inhibit viral proteases essential for viral replication. For instance, compounds similar to this compound have been identified as potent inhibitors of the NS2B-NS3 protease of flaviviruses like Zika and dengue, with IC50 values as low as 130 nM .
  • Case Study : A series of 2,5,6-trisubstituted pyrazines were synthesized and evaluated for their antiviral activity. The most potent compounds demonstrated significant inhibition of Zika virus replication in vitro and in vivo models .

Antibacterial Applications

The antibacterial properties of pyrazine derivatives have also been extensively studied. Compounds similar to this compound have shown promising results against various bacterial strains.

  • In Vitro Activity : Research indicates that certain pyrazine derivatives exhibit strong antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, some compounds displayed minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics such as ciprofloxacin .
  • Case Study : A study involving the synthesis of pyrano[2,3-c]pyrazoles showed that these compounds had excellent antibacterial efficacy, with MIC values ranging from 0.10 to 1.00 μg/mL against resistant strains . This suggests that derivatives like this compound could be developed further for clinical use.

Anticancer Properties

The anticancer potential of pyrazine derivatives is another area of active research. Compounds in this class have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms.

  • Mechanism of Action : Pyrazines can induce apoptosis in cancer cells and inhibit key enzymes involved in tumor growth. The structural modifications observed in compounds like this compound can enhance their cytotoxic effects .
  • Case Study : A recent investigation into substituted pyrazines revealed significant anti-tumor activity against several cancer cell lines, with some compounds showing IC50 values in the low micromolar range . This positions pyrazine derivatives as viable candidates for further anticancer drug development.

Enzyme Inhibition

Enzyme inhibition is a critical mechanism by which many drugs exert their therapeutic effects. Pyrazines have been identified as inhibitors of various enzymes, including those involved in metabolic pathways.

  • MAO-B Inhibition : Some studies have focused on the ability of pyrazine derivatives to inhibit monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. Compounds similar to this compound have shown selective inhibition profiles .

Data Summary Table

ApplicationMechanismCase Study ReferenceIC50/MIC Values
AntiviralInhibition of viral proteases IC50 as low as 130 nM
AntibacterialInhibition of bacterial growth MIC from 0.10 to 1.00 μg/mL
AnticancerInduction of apoptosis IC50 in low micromolar range
Enzyme InhibitionMAO-B inhibition Specific IC50 values not reported

Wirkmechanismus

The mechanism by which 2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its chloro and methoxy functional groups. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Chloro-6-(phenylmethoxy)pyrazine: Similar structure but lacks the additional chloro group on the phenyl ring.

    2-Chloro-6-(methoxyphenyl)pyrazine: Contains a methoxy group directly attached to the phenyl ring instead of a methoxy linkage.

    2-Chloro-6-(methylpyrazinyl)pyrazine: Features a methyl group on the pyrazine ring instead of a methoxy linkage.

Uniqueness

2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine is unique due to the presence of both chloro and methoxy groups, which confer distinct chemical and biological properties. These functional groups can enhance the compound’s reactivity and its ability to interact with biological targets, making it a valuable molecule for research and industrial applications.

Biologische Aktivität

2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine is a compound belonging to the pyrazine family, which has garnered attention for its diverse biological activities. Pyrazine derivatives are known for their potential in medicinal chemistry, particularly in the development of anticancer, anti-inflammatory, and antimicrobial agents. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of pyrazine derivatives. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines. In vitro assays demonstrated that certain pyrazine derivatives exhibit IC50 values in the micromolar range against cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer) .

CompoundCell LineIC50 (µM)
Compound AMCF-70.08
Compound BHCT1161.1
Compound CHepG21.6

These findings suggest that this compound could possess similar anticancer properties due to structural similarities with other active pyrazines.

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazine derivatives has also been investigated. Compounds within this class have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. For example, pyrazole compounds have been noted for their ability to reduce prostaglandin E2 levels in inflammatory models .

Antimicrobial Activity

Antimicrobial activity is another significant aspect of pyrazine derivatives. Studies have reported that certain pyrazines exhibit inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membrane integrity or interference with metabolic pathways .

The mechanisms underlying the biological activities of this compound may involve:

  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at the SubG1/G1 phase, leading to apoptosis in cancer cells .
  • Enzyme Inhibition : The inhibition of key enzymes such as COX or kinases involved in cancer progression is a common mechanism among pyrazines .
  • Oxidative Stress Modulation : Some studies suggest that these compounds can modulate oxidative stress responses, contributing to their anticancer and antimicrobial effects .

Case Studies

A notable study evaluated a series of pyrazole derivatives for their anticancer properties, revealing that compounds with structural similarities to this compound displayed potent cytotoxicity against multiple cancer cell lines. The study emphasized structure-activity relationships (SAR), identifying specific functional groups that enhance biological activity .

Eigenschaften

IUPAC Name

2-chloro-6-[(3-chlorophenyl)methoxy]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O/c12-9-3-1-2-8(4-9)7-16-11-6-14-5-10(13)15-11/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOCCVVGLNZWUSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)COC2=CN=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 3-chlorobenyl alcohol (9.57 g, 67.1 mmol) in toluene (134 ml) at 23° C. under a nitrogen atmosphere was treated with NaH (60% dispersion in oil, 2.5 g, 67.1 mmol). The resulting suspension was heated to reflux for 30 min and cooled to room temperature. The mixture was treated with 2,6-dichloropyrazine (10.0 g, 67.1 mmol) and heated to reflux for 18 h. The reaction mixture was cooled to room temperature and partitioned between water and EtOAc. The organic phase was washed with brine, dried over MgSO4 (anhydrous), filtered and concentrated in vacuo. The residue was purified by flash chromatography (CH2Cl2-hexanes 3:7) to afford 10.0 g of the title compound (I-3l) as a clear oil (58%).
Quantity
9.57 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
134 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Yield
58%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine
Reactant of Route 2
Reactant of Route 2
2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine
Reactant of Route 3
Reactant of Route 3
2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine
Reactant of Route 4
Reactant of Route 4
2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine
Reactant of Route 5
Reactant of Route 5
2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine
Reactant of Route 6
Reactant of Route 6
2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.